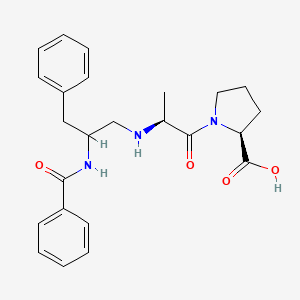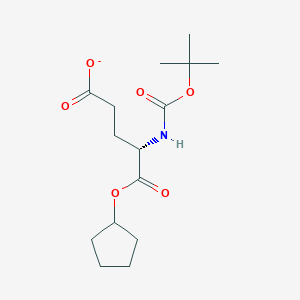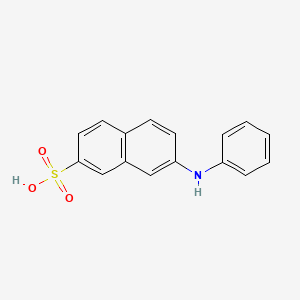
(Heptane-1,7-diyl)bis(diphenylarsane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Heptane-1,7-diyl)bis(diphenylarsane) is an organoarsenic compound characterized by the presence of two diphenylarsane groups attached to a heptane backbone. Organoarsenic compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Heptane-1,7-diyl)bis(diphenylarsane) typically involves the reaction of heptane-1,7-diyl dihalide with diphenylarsine in the presence of a base. The reaction conditions often include:
- Solvent: Anhydrous ether or tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Base: Sodium or potassium tert-butoxide
Industrial Production Methods
Industrial production methods for organoarsenic compounds like (Heptane-1,7-diyl)bis(diphenylarsane) may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as column chromatography.
化学反応の分析
Types of Reactions
(Heptane-1,7-diyl)bis(diphenylarsane) can undergo various chemical reactions, including:
Oxidation: The arsenic centers can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the arsenic centers to lower oxidation states.
Substitution: The diphenylarsane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Arsenic oxides and related compounds.
Reduction: Reduced arsenic species.
Substitution: Various substituted organoarsenic compounds.
科学的研究の応用
Chemistry
(Heptane-1,7-diyl)bis(diphenylarsane) is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can be used as catalysts in various organic reactions.
Biology
Organoarsenic compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties. (Heptane-1,7-diyl)bis(diphenylarsane) may exhibit similar activities, although specific studies would be required to confirm this.
Medicine
In medicinal chemistry, organoarsenic compounds have been explored for their therapeutic potential. (Heptane-1,7-diyl)bis(diphenylarsane) could be investigated for its potential use in drug development.
Industry
In industrial applications, organoarsenic compounds are used in the synthesis of advanced materials, including semiconductors and polymers. (Heptane-1,7-diyl)bis(diphenylarsane) may find applications in these areas.
作用機序
The mechanism of action of (Heptane-1,7-diyl)bis(diphenylarsane) would depend on its specific application. In coordination chemistry, it acts as a ligand, coordinating to metal centers and influencing their reactivity. In biological systems, it may interact with cellular targets, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- (Hexane-1,6-diyl)bis(diphenylarsane)
- (Octane-1,8-diyl)bis(diphenylarsane)
- (Pentane-1,5-diyl)bis(diphenylarsane)
Uniqueness
(Heptane-1,7-diyl)bis(diphenylarsane) is unique due to its specific heptane backbone, which may impart distinct steric and electronic properties compared to its analogs with shorter or longer alkane chains
特性
CAS番号 |
82195-44-6 |
|---|---|
分子式 |
C31H34As2 |
分子量 |
556.4 g/mol |
IUPAC名 |
7-diphenylarsanylheptyl(diphenyl)arsane |
InChI |
InChI=1S/C31H34As2/c1(2-16-26-32(28-18-8-4-9-19-28)29-20-10-5-11-21-29)3-17-27-33(30-22-12-6-13-23-30)31-24-14-7-15-25-31/h4-15,18-25H,1-3,16-17,26-27H2 |
InChIキー |
HKQNGAMCYZIIFK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[As](CCCCCCC[As](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]-](/img/structure/B14424315.png)





![1-{1-[([1,1'-Biphenyl]-4-yl)oxy]-3,3-dimethylbut-1-en-1-yl}-1H-1,2,4-triazole](/img/structure/B14424345.png)
![1-Methoxy-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14424358.png)

![3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid](/img/structure/B14424362.png)

